molecular formula C22H17BrN2O2 B3740879 4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide

Cat. No.: B3740879
M. Wt: 421.3 g/mol
InChI Key: FZSJWTBDZQOZKK-GIDUJCDVSA-N
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Description

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a phenylprop-2-enoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 4-aminobenzamide.

    Formation of the Amide Bond: The 4-bromobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the amide bond.

    Introduction of the Phenylprop-2-enoyl Group: The resulting intermediate is then reacted with cinnamoyl chloride (derived from cinnamic acid) in the presence of a base to introduce the phenylprop-2-enoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the amide linkage can be reduced to an amine.

    Oxidation Reactions: The phenylprop-2-enoyl group can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: It may be used in studies to understand its interaction with biological targets.

    Materials Science: It can be explored for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The phenylprop-2-enoyl group may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide is unique due to the presence of the phenylprop-2-enoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-bromo-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2/c23-18-9-7-17(8-10-18)22(27)25-20-13-11-19(12-14-20)24-21(26)15-6-16-4-2-1-3-5-16/h1-15H,(H,24,26)(H,25,27)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSJWTBDZQOZKK-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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